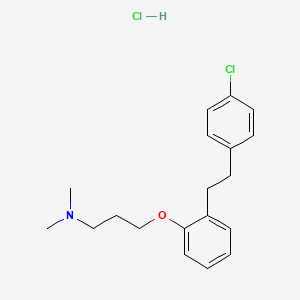
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, an ethyl linkage, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenyl ethyl intermediate This intermediate is then reacted with phenol derivatives under controlled conditions to form the phenoxy linkage
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include various derivatives such as hydroxylated, aminated, and brominated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetic acid derivatives: These compounds share the phenoxy group and have similar chemical properties.
Chlorophenyl ethyl derivatives: Compounds with a chlorophenyl ethyl group exhibit similar reactivity and applications.
Uniqueness
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and versatility .
Properties
CAS No. |
72279-25-5 |
|---|---|
Molecular Formula |
C19H25Cl2NO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-21(2)14-5-15-22-19-7-4-3-6-17(19)11-8-16-9-12-18(20)13-10-16;/h3-4,6-7,9-10,12-13H,5,8,11,14-15H2,1-2H3;1H |
InChI Key |
XHHQQWVVACJVHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















